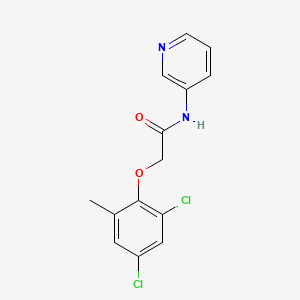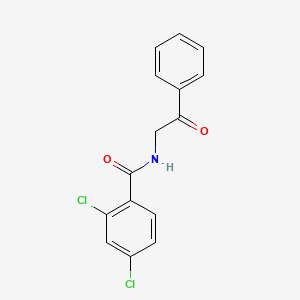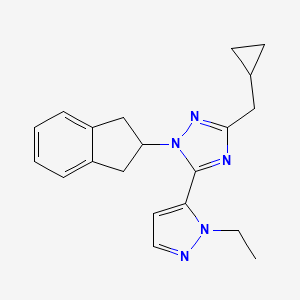![molecular formula C13H10F3N5 B5638289 3-[3-(1-methyl-1H-pyrazol-5-yl)phenyl]-5-(trifluoromethyl)-1H-1,2,4-triazole](/img/structure/B5638289.png)
3-[3-(1-methyl-1H-pyrazol-5-yl)phenyl]-5-(trifluoromethyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazole derivatives often involves the reaction of various precursors under specific conditions to introduce the triazole ring into the molecular framework. For instance, N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride can react with nitriles and acetylenes in the presence of aluminum chloride to yield 3,5-disubstituted 1-methyl-1H-1,2,4-triazoles, demonstrating one of the methods to synthesize triazole derivatives (Ito et al., 1983).
Molecular Structure Analysis
The molecular structure of triazole derivatives can be elucidated using X-ray crystallography, which provides detailed information on the arrangement of atoms within a molecule. For example, the crystal structure of a similar triazole compound was determined, highlighting the positioning of substituents around the triazole ring and how these affect the overall molecular conformation (Minga, 2005).
Chemical Reactions and Properties
Triazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. These reactions may include nucleophilic substitution or the formation of new bonds with other chemical entities, significantly altering the compound's properties and potential applications. The reaction features of 3(5)-methyl-5(3)-trifluoromethylpyrazole with chloroform, leading to fluorinated analogs of tris(pyrazol-1-yl)methane, exemplify the chemical reactivity of such compounds (Boltacheva et al., 2012).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties can be influenced by the molecular structure and the nature of substituents on the triazole ring. For example, the synthesis and structural characterization of isostructural thiazoles related to triazole derivatives shed light on the impact of molecular modifications on the physical properties (Kariuki et al., 2021).
Chemical Properties Analysis
The chemical properties of triazole derivatives, including acidity, basicity, and reactivity towards various reagents, are essential for their chemical behavior and potential as intermediates in organic synthesis. The design and synthesis of new pyrazolin-3-yl-1,2,3-triazoles and triazol-4-yl-pyrazolylthiazoles as potential antimicrobial agents illustrate the exploration of chemical properties for specific applications (Abdel-Wahab et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[3-(2-methylpyrazol-3-yl)phenyl]-5-(trifluoromethyl)-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N5/c1-21-10(5-6-17-21)8-3-2-4-9(7-8)11-18-12(20-19-11)13(14,15)16/h2-7H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAMHEXELYYHMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC(=CC=C2)C3=NNC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(1-methyl-1H-pyrazol-5-yl)phenyl]-5-(trifluoromethyl)-1H-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5638214.png)
![N-(4-fluorobenzyl)-3-[1-(3-morpholinylacetyl)-4-piperidinyl]propanamide hydrochloride](/img/structure/B5638219.png)
![3-(2-oxo-2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5638225.png)
![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5638226.png)
![2-{[1-(2-methoxyphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5638234.png)
![2'-phenylspiro[cyclopentane-1,5'-naphtho[1,2-d][1,3]oxazin]-4'(6'H)-one](/img/structure/B5638256.png)

![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3,3-diphenylpiperidine](/img/structure/B5638262.png)
![5,6,7-trimethyl-N-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5638265.png)

![5-methyl-N-(3-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5638274.png)


![{(3R*,4R*)-1-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5638299.png)